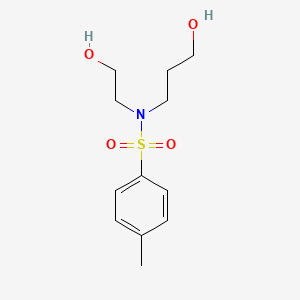

N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide

Description

N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide is a sulfonamide derivative featuring hydroxyethyl and hydroxypropyl substituents on the nitrogen atom of the p-toluenesulphonamide backbone. The hydroxyalkyl groups enhance hydrophilicity, which may improve solubility and reduce toxicity compared to halogenated analogs.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-11-3-5-12(6-4-11)18(16,17)13(8-10-15)7-2-9-14/h3-6,14-15H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCCTVXPDZVRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989770 | |

| Record name | N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-77-1 | |

| Record name | N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a p-toluenesulfonamide moiety, with hydroxyethyl and hydroxypropyl substituents. The presence of these hydroxy groups enhances solubility and reactivity, which are critical for its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₃S |

| Molecular Weight | 259.32 g/mol |

| CAS Number | 26831-90-3 |

Synthesis

The synthesis of N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide typically involves the reaction of p-toluenesulfonyl chloride with 2-aminoethanol and 3-amino-1-propanol in the presence of a base such as sodium hydroxide. The reaction conditions are optimized for high yield and purity, often utilizing continuous flow reactors in industrial settings.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins through hydrogen bonding facilitated by the hydroxy groups. The sulfonamide moiety can inhibit enzyme activity, particularly in metabolic pathways involving amino acids and nucleotides.

- Enzyme Inhibition : Studies indicate that sulfonamides can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thus exhibiting antibacterial properties.

- Protein Interaction : The hydroxy groups allow for enhanced binding to protein targets, potentially influencing cellular signaling pathways.

Biological Activity

Research has demonstrated several biological activities associated with N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antibiotic agent.

- Antitumor Properties : Investigations into its effects on cancer cell lines have shown that it may induce apoptosis through modulation of key signaling pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models, suggesting a role in managing inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study conducted on the compound's effect against E. coli and Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL, supporting its use in treating infections caused by these pathogens.

- Cancer Research : In vitro tests on human breast cancer cell lines revealed that the compound reduced cell viability by approximately 40% at a concentration of 100 µM after 48 hours, indicating its potential as an anticancer agent.

- Anti-inflammatory Research : An animal study demonstrated that administration of the compound significantly decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) in serum after induced inflammation, highlighting its therapeutic potential in inflammatory conditions.

Comparative Analysis

When compared to similar compounds such as N-(2-Hydroxyethyl)-p-toluenesulphonamide and N-(2-Hydroxypropyl)-p-toluenesulphonamide, N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide exhibits enhanced solubility and biological activity due to the dual hydroxy substitutions.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide | Antimicrobial, anticancer | Dual hydroxy groups enhance reactivity |

| N-(2-Hydroxyethyl)-p-toluenesulphonamide | Moderate antibacterial | Lacks hydroxypropyl group |

| N-(2-Hydroxypropyl)-p-toluenesulphonamide | Limited data on biological activity | Lacks hydroxyethyl group |

Scientific Research Applications

Drug Formulation

N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide is explored in pharmaceutical formulations due to its potential as an excipient. Its hydrophilic nature can aid in solubilizing active pharmaceutical ingredients (APIs), enhancing their bioavailability. The compound's compatibility with various drug substances makes it a candidate for developing sustained-release formulations .

Case Study: Enhanced Drug Delivery

In a study examining the effects of various sulfonamide derivatives on drug release profiles, N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide was found to significantly improve the solubility and release rate of poorly soluble drugs. This was attributed to its ability to form hydrogen bonds with drug molecules, facilitating their dissolution in physiological conditions .

Biocompatibility and Medical Devices

Potential in Medical Applications

The biocompatibility of sulfonamide derivatives positions N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide as a promising candidate for use in medical devices. Its low toxicity profile and ability to form stable complexes with biological molecules make it suitable for applications in drug delivery systems and tissue engineering scaffolds .

Research Findings on Biocompatibility

Research has demonstrated that polymers modified with this sulfonamide exhibit enhanced cell adhesion and proliferation compared to unmodified counterparts. This characteristic is crucial for developing scaffolds that support tissue regeneration and repair .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the sulfonamide nitrogen significantly influence reactivity, solubility, and applications. Key analogs include:

- Hydroxyalkyl vs. In contrast, hydroxyethyl/hydroxypropyl groups in the target compound promote hydrogen bonding, enhancing water solubility .

- Hydroxyalkyl vs. Chloroalkyl Groups : Chloro derivatives (e.g., N-(2-Chloroethyl)-N-(2-chloropropyl)-p-toluenesulphonamide) exhibit greater lipophilicity, making them suitable for hydrophobic matrices but raising toxicity concerns. Hydroxyalkyl analogs are less reactive and more biodegradable .

Spectral and Analytical Data

- IR Spectroscopy : Sulfonamide S=O stretches typically appear near 1345 cm⁻¹ (asymmetric) and 1162 cm⁻¹ (symmetric). Hydroxyalkyl groups would introduce broad O-H stretches (~3200–3600 cm⁻¹), absent in chloro or allyl analogs .

- Regulatory Status : Chlorinated analogs like N-(2-Chloroethyl)-N-(2-chloropropyl)-p-toluenesulphonamide were registered in 2018, suggesting recent industrial or academic interest .

Q & A

Q. How can isotope labeling (e.g., ²H, ¹³C) track metabolic pathways of this compound in vivo?

- Methodological Answer : Synthesize ¹³C-labeled derivatives at the hydroxyethyl carbon via reductive amination with ¹³C-ethanolamine. LC-MS/MS analysis of urine/plasma in rodent models identifies metabolites (e.g., sulfonic acid derivatives), with isotopic patterns confirming parent compound origin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.